(E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[(E)-3-quinoxalin-6-ylprop-2-enoyl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-25(23,24)21-15-6-4-14(5-7-15)18(22)9-3-13-2-8-16-17(12-13)20-11-10-19-16/h2-12,21H,1H3/b9-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASGJRPOQRYYFT-YCRREMRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=NC=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide typically involves multi-step organic reactions:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Acrylamide Formation: The acrylamide group is introduced via a reaction between an appropriate acrylate and an amine.
Coupling Reaction: The quinoxaline derivative is then coupled with the acrylamide derivative using a suitable coupling reagent under controlled conditions.
Methanesulfonamide Introduction: Finally, the methanesulfonamide group is introduced through a sulfonation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline moiety.
Reduction: Reduction reactions could target the acrylamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl ring or the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide typically involves several steps, including the formation of the quinoxaline moiety followed by the introduction of the methanesulfonamide group. The methods used often include:
- Condensation Reactions : These reactions are crucial for forming the desired quinoxaline structure, which is a key pharmacophore in many biologically active compounds.
- Functionalization : The introduction of various functional groups, such as methanesulfonamide, enhances the compound's solubility and biological activity.
Recent studies have highlighted the anti-cancer properties of quinoxaline derivatives, including (E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide. The compound has shown promising results in vitro against various cancer cell lines:
- Anti-Leukemic Activity : Research indicates that derivatives of quinoxaline exhibit significant cytotoxic effects against leukemia cell lines such as HL60, K562, and U937 . This suggests potential applications in leukemia treatment.
- Antitumor Activity : Other studies have reported that similar compounds demonstrate excellent in vitro antitumor activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of (E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide. SAR studies have indicated that modifications to both the quinoxaline core and the substituents can significantly affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Altering substituents on the phenyl ring | Enhanced binding affinity to target proteins |
| Modifying the methanesulfonamide group | Improved solubility and bioavailability |
Case Studies
Several case studies have documented the efficacy of quinoxaline-based compounds in preclinical models:
- A study demonstrated that a related quinoxaline derivative significantly reduced tumor size in xenograft models of breast cancer .
- Another investigation revealed that specific modifications to the quinoxaline structure led to improved selectivity for cancer cells over normal cells, reducing side effects .
Mechanism of Action
The mechanism of action for (E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide would depend on its specific biological target. Generally, quinoxaline derivatives may:
Inhibit Enzymes: By binding to the active site of enzymes, they can inhibit their activity.
Interact with DNA: Intercalate into DNA, disrupting replication and transcription processes.
Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Core Heterocycle Variations
Quinoxaline vs. Quinoline Derivatives The target compound’s quinoxaline core (a bicyclic system with two nitrogen atoms) contrasts with quinoline-based analogs (e.g., compounds 6m, 6n, and 6o from ). For example, (E)-3-(6-bromoquinolin-4-yl)-N-phenylacrylamide (6o) exhibits a 53% synthesis yield via Route A, but its bromo-substituted quinoline core may limit solubility compared to the target compound’s unsubstituted quinoxaline .
Table 1: Core Heterocycle Comparison
Substituent Effects on the Acryloyl and Phenyl Groups
Acryloyl-Linked Functional Groups The target compound’s acryloyl group connects the quinoxaline and phenyl-methanesulfonamide moieties, a feature shared with compounds like (E)-3-(6-bromoquinolin-4-yl)-1-(4-(hydroxymethyl)piperidin-1-yl)prop-2-en-1-one (6m). However, 6m’s piperidine-hydroxymethyl substituent introduces hydrogen-bonding capacity absent in the target compound, which may affect cellular permeability .
Sulfonamide Variations The methanesulfonamide group in the target compound is simpler than the 2,4-difluorophenylsulfonamide in ’s 8a-c series. For instance, (E)-N-(tert-butyl)-3-(6-(5-((2,4-difluorophenyl)sulfamoyl)pyridin-3-yl)quinolin-4-yl)acrylamide (8a) has a higher molecular weight (~620 g/mol) and likely reduced solubility compared to the target compound’s ~399 g/mol structure . Similarly, benzenesulfonamide derivatives (e.g., IIIa in ) exhibit lower metabolic stability due to larger aromatic substituents .
Table 2: Substituent and Pharmacokinetic Comparison
Biological Activity
The compound (E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide is a quinoxaline derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting relevant studies and findings.
Synthesis and Characterization
The synthesis of quinoxaline derivatives often involves various methodologies, including microwave-assisted reactions and one-pot synthetic routes. For instance, a recent study demonstrated the efficient synthesis of quinoxaline derivatives through microwave-assisted reactions involving phenylacetonitriles and benzene-1,2-diamines, yielding high product purity and yield . The characterization of these compounds typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
Anticancer Activity
Quinoxaline derivatives have shown promising anticancer activity. A study reported that several synthesized compounds exhibited significant antiproliferative effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for active compounds ranged from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating potent activity .
The mechanism of action for these compounds is believed to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation. For example, quinoxaline derivatives have been shown to inhibit key proteins involved in cancer cell growth, leading to increased rates of apoptosis .
Antiviral Activity
In addition to anticancer properties, quinoxaline derivatives have been explored for their antiviral potential. A systematic review highlighted several compounds that exhibited significant antiviral activity against coxsackievirus B5 (CBV5), with effective concentrations (EC50) in the nanomolar range . The mechanisms by which these compounds exert their antiviral effects often involve interference with viral attachment or entry into host cells.
Case Studies
Several case studies illustrate the biological activity of quinoxaline derivatives:
- Anticancer Study : A derivative similar to (E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide was tested against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, particularly in HCT-116 cells .
- Antiviral Mechanism : Another study focused on the antiviral properties of a quinoxaline derivative that inhibited CBV5 infection by targeting viral entry mechanisms. This compound demonstrated low cytotoxicity while effectively preventing viral replication in vitro .
Data Tables
| Compound | IC50 (µg/mL) | Cell Line | Activity Type |
|---|---|---|---|
| Compound A | 1.9 | HCT-116 | Anticancer |
| Compound B | 7.52 | MCF-7 | Anticancer |
| Compound C | 0.09 | Vero-76 | Antiviral |
Q & A
Q. What synthetic routes and reaction conditions are recommended for the preparation of (E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step processes, including: (i) Preparation of the quinoxaline derivative, (ii) introduction of the acryloyl group via condensation reactions, and (iii) coupling with the methanesulfonamide-functionalized phenyl group.
- Optimization : Reaction parameters such as temperature (e.g., 60–80°C for acryloylation), solvent selection (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., Pd-based catalysts for coupling steps) are critical for yield and purity.
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to track intermediate formation .
Q. Which spectroscopic and analytical techniques are essential for structural characterization of this compound?
- Key Techniques :
- NMR Spectroscopy : Confirms regiochemistry of the acryloyl group and substitution patterns on the quinoxaline ring.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- UV-Vis Spectroscopy : Identifies π→π* transitions in the quinoxaline and acryloyl moieties, useful for stability studies .
Q. What are the primary research applications of this compound in academia?
- Corrosion Inhibition : Demonstrates mixed-type inhibition (physisorption and chemisorption) on mild steel in acidic media via competitive adsorption .
- Biological Probes : Potential antiviral activity predicted via molecular docking against viral polymerases .
- Enzyme Modulation : Methanesulfonamide group may interact with nucleophilic enzyme sites (e.g., proteases) .
Advanced Research Questions
Q. How does the adsorption behavior of this compound on metal surfaces correlate with its corrosion inhibition efficiency?
- Mechanistic Insights :
- Adsorption Isotherms : Follows Langmuir model, indicating monolayer adsorption. Competitive binding between protonated (physisorption) and neutral (chemisorption) species occurs in acidic media .
- Surface Analysis : Scanning electron microscopy (SEM) reveals protective film formation, while electrochemical impedance spectroscopy (EIS) quantifies pseudo-capacitive behavior .
Q. How can computational methods validate the experimental bioactivity of this compound?
- Approaches :
- Molecular Docking : Predicts binding affinity to viral DNA polymerases (e.g., monkeypox) via interactions with active-site residues .
- QSAR Studies : Links quantum chemical descriptors (e.g., HOMO-LUMO gap, dipole moment) to inhibition efficiency. Protonated species show better correlation with experimental data .
- Molecular Dynamics (MD) : Simulates adsorption on Fe(110) surfaces, corroborating experimental binding energies .
Q. How can researchers resolve contradictions in inhibition efficiency data across studies?
- Strategies :
- Contextual Analysis : Account for differences in experimental conditions (e.g., pH, temperature, metal substrate).
- Multi-Method Validation : Combine electrochemical data (Tafel, EIS) with surface characterization (SEM, XPS) and computational modeling (QSAR, MD) to identify dominant mechanisms .
- Protonation State Consideration : Evaluate pH-dependent behavior, as protonation alters adsorption modes and inhibition efficacy .
Q. What role does the quinoxaline moiety play in the compound’s chemical reactivity and biological activity?
- Reactivity : The electron-deficient quinoxaline core facilitates π-π stacking on metal surfaces, enhancing adsorption in corrosion inhibition .
- Bioactivity : Quinoxaline derivatives are known for intercalation with DNA/proteins, suggesting potential for antiviral or anticancer applications. Substituent position (e.g., 6- vs. 2-quinoxaline) impacts binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
